molecular formula C7H4F2N2 B171853 4-Amino-3,5-difluorobenzonitrile CAS No. 110301-23-0

4-Amino-3,5-difluorobenzonitrile

Cat. No. B171853
Key on ui cas rn: 110301-23-0
M. Wt: 154.12 g/mol
InChI Key: KVHGANXAAWNSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04883609

Procedure details

4 g of sodium nitride was added to 30 ml of concentrated sulfuric acid and chilled to a temperature of 10° C. and 38 ml of acetic acid was added thereto. 8.9 ml of 4-cyano-2,6-difluoroaniline was added gradually to maintain the solution at a temperature of 20° to 25° C. The reaction mixture was added dropwise to a solution a 10 g of copper (I) bromide dissolved in 30 ml of concentrated hydrobromic acid. After the dropwise addition was completed, the reaction mixture was stirred for one and one half hours at room temperature. Water was added to the reaction mixture, the reaction mixture was extracted with chloroform and washed with water. The organic layer was removed by distillation, and the residue was recrystallized with a mixture of methanol and acetone to yield 6.6 g of 2-bromo-5-cyano-1,3-difluorobenzene.
[Compound]
Name
sodium nitride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
copper (I) bromide
Quantity
10 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C(O)(=O)C.[C:10]([C:12]1[CH:18]=[C:17]([F:19])[C:15](N)=[C:14]([F:20])[CH:13]=1)#[N:11].O.[BrH:22]>[Cu]Br>[Br:22][C:15]1[C:17]([F:19])=[CH:18][C:12]([C:10]#[N:11])=[CH:13][C:14]=1[F:20]

Inputs

Step One
Name
sodium nitride
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(#N)C1=CC(=C(N)C(=C1)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Step Six
Name
copper (I) bromide
Quantity
10 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for one and one half hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the solution at a temperature of 20° to 25° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized with a mixture of methanol and acetone

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1F)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.